![molecular formula C7H8INO3S B296198 3-Iodo-4-methoxybenzenesulfonamide](/img/structure/B296198.png)
3-Iodo-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-methoxybenzenesulfonamide is a chemical compound that has been widely researched for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties.
Wissenschaftliche Forschungsanwendungen
3-Iodo-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antibacterial, and antifungal properties. The compound has been tested against various cancer cell lines and has been found to induce cell death in a dose-dependent manner. It has also been shown to inhibit the growth of various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-methoxybenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins that are essential for the survival and growth of cancer cells, bacteria, and fungi.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their metabolic pathways. The compound has been found to have low toxicity and does not affect normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Iodo-4-methoxybenzenesulfonamide in lab experiments is its broad-spectrum activity against cancer cells, bacteria, and fungi. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it expensive to use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Iodo-4-methoxybenzenesulfonamide. One area of interest is its potential use in combination with other drugs to enhance its anticancer, antibacterial, and antifungal effects. Another area of interest is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, research could focus on the compound's potential use in other therapeutic applications, such as anti-inflammatory or antiviral agents.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The compound has been found to have anticancer, antibacterial, and antifungal properties, and its mechanism of action is believed to work by inhibiting various enzymes and proteins. While there are limitations to its use in lab experiments, there are several future directions for research on the compound, which could lead to its development as a new therapeutic agent.
Synthesemethoden
The synthesis of 3-Iodo-4-methoxybenzenesulfonamide involves the reaction of 3-iodoanisole with sulfamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified using techniques such as recrystallization or chromatography.
Eigenschaften
Molekularformel |
C7H8INO3S |
---|---|
Molekulargewicht |
313.12 g/mol |
IUPAC-Name |
3-iodo-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C7H8INO3S/c1-12-7-3-2-5(4-6(7)8)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |
InChI-Schlüssel |
PPDJKJNSLQODBV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)I |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.